molecular formula C17H25N5O B3814165 N,N-diallyl-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetamide

N,N-diallyl-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetamide

Cat. No. B3814165
M. Wt: 315.4 g/mol
InChI Key: SPHWRVWRZNLKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetamide, commonly known as DAPTA, is a small molecule that has gained significant attention in recent years for its potential applications in the field of medicine. DAPTA is a peptidomimetic compound that has been shown to have high affinity and specificity for the chemokine receptor CXCR4. This receptor is known to play a critical role in a variety of physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. In

Scientific Research Applications

DAPTA has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of DAPTA is in the treatment of HIV infection. DAPTA has been shown to block the entry of HIV into host cells by binding to the CXCR4 receptor, which is used by the virus to gain entry into the cell. In addition to its anti-HIV activity, DAPTA has also been shown to have potential applications in the treatment of cancer. CXCR4 is overexpressed in many types of cancer, and DAPTA has been shown to inhibit cancer cell migration and invasion by blocking the CXCR4 receptor.

Mechanism of Action

DAPTA exerts its biological effects by binding to the CXCR4 receptor. This receptor is a G protein-coupled receptor that is expressed on the surface of various types of cells, including immune cells and cancer cells. Binding of DAPTA to the CXCR4 receptor results in the inhibition of downstream signaling pathways, which leads to a variety of biological effects, including inhibition of HIV entry and cancer cell migration and invasion.
Biochemical and Physiological Effects:
DAPTA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-HIV and anti-cancer activities, DAPTA has also been shown to have anti-inflammatory and immunomodulatory effects. DAPTA has been shown to inhibit the migration of immune cells to sites of inflammation, which may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAPTA in lab experiments is its high affinity and specificity for the CXCR4 receptor. This allows for precise modulation of CXCR4-mediated signaling pathways, which can be useful in studying the role of this receptor in various biological processes. However, one of the limitations of using DAPTA in lab experiments is its relatively high cost compared to other CXCR4 inhibitors.

Future Directions

There are several future directions for research on DAPTA. One area of research is the development of more efficient and cost-effective synthesis methods for DAPTA. Another area of research is the optimization of the pharmacological properties of DAPTA, including its bioavailability and half-life. Finally, there is a need for further studies to elucidate the precise mechanisms of action of DAPTA and to explore its potential applications in the treatment of other diseases beyond HIV and cancer.

properties

IUPAC Name

N,N-bis(prop-2-enyl)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-3-9-21(10-4-2)16(23)15-20-11-6-12-22(14-13-20)17-18-7-5-8-19-17/h3-5,7-8H,1-2,6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHWRVWRZNLKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CN1CCCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diallyl-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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